molecular formula C16H25BrClNO2 B4016283 1-(4-bromophenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

1-(4-bromophenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No. B4016283
M. Wt: 378.7 g/mol
InChI Key: BALKWZMZZBPERY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs to 1-(4-bromophenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the design based on probable metabolism pathways of related compounds. These analogs incorporate structures of halogen, methyl, and cyano groups to block hydroxylation and a hydroxyl group to extend duration time. These compounds are synthesized from reductive amination of substituted phenoxyacetones with substituted phenylethylamines, characterized by ¹H NMR, IR, and HRMS, showing moderate to good yields and biological activities (Xi et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds features a substituted 2-propanol with an aromatic ring on the 1-carbon and a piperidine ring on the 3-carbon. In particular, the piperidine ring adopts a chair conformation, indicating the importance of this structure in the compound's overall configuration (Maharramov et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by the introduction of halogen and methoxy groups. This modification impacts the copolymerization with styrene, indicating a diverse range of chemical reactivity and potential applications in material science (Kharas et al., 2016).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds provide insights into the crystalline structure, showing how hydrogen bonding and molecular interactions influence the physical state and stability (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards halogenation and nitration, play a significant role in the compound's applications in synthetic chemistry. For instance, the transformation of bromophenols by aqueous chlorination demonstrates the compound's reactivity and potential as a disinfection byproduct, highlighting the importance of understanding its chemical behavior (Xiang et al., 2020).

properties

IUPAC Name

1-(4-bromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.ClH/c1-12-4-3-5-13(2)18(12)10-15(19)11-20-16-8-6-14(17)7-9-16;/h6-9,12-13,15,19H,3-5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALKWZMZZBPERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)Br)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7123747

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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